molecular formula C16H14N2O B1656048 8-methyl-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one CAS No. 4937-63-7

8-methyl-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one

Cat. No.: B1656048
CAS No.: 4937-63-7
M. Wt: 250.29
InChI Key: FMKLCTMNSCESOP-UHFFFAOYSA-N
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Description

8-methyl-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one is a useful research compound. Its molecular formula is C16H14N2O and its molecular weight is 250.29. The purity is usually 95%.
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

8-methyl-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one plays a significant role in various biochemical reactions. It primarily interacts with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. The compound enhances the effect of GABA, an inhibitory neurotransmitter, by binding to the GABA_A receptor. This interaction increases the frequency of chloride channel opening, leading to hyperpolarization of the neuron and a subsequent calming effect . Additionally, 8-methyl-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one may interact with other proteins and enzymes involved in neurotransmitter release and synaptic transmission.

Cellular Effects

8-methyl-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one exerts various effects on different cell types and cellular processes. In neuronal cells, it modulates cell signaling pathways by enhancing GABAergic transmission, which results in reduced neuronal excitability . This compound also influences gene expression by altering the transcription of genes involved in neurotransmitter synthesis and receptor regulation. Furthermore, 8-methyl-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one affects cellular metabolism by modulating the activity of enzymes involved in energy production and neurotransmitter metabolism.

Molecular Mechanism

The molecular mechanism of action of 8-methyl-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one involves its binding to the benzodiazepine site on the GABA_A receptor . This binding enhances the affinity of the receptor for GABA, leading to increased chloride ion influx and hyperpolarization of the neuron. The compound may also inhibit or activate other enzymes and proteins involved in neurotransmitter release and synaptic plasticity. Additionally, 8-methyl-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one can modulate gene expression by influencing transcription factors and signaling pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 8-methyl-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one can change over time. The compound exhibits stability under controlled conditions, but it may degrade when exposed to light or extreme temperatures . Long-term studies have shown that prolonged exposure to 8-methyl-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one can lead to adaptive changes in cellular function, such as receptor desensitization and altered gene expression. These changes can impact the efficacy and safety of the compound in therapeutic applications.

Dosage Effects in Animal Models

The effects of 8-methyl-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one vary with different dosages in animal models. At low doses, the compound exhibits anxiolytic and sedative effects, while higher doses can lead to muscle relaxation and anticonvulsant activity . Excessive doses may result in adverse effects such as respiratory depression, ataxia, and sedation. It is crucial to determine the optimal dosage range to maximize therapeutic benefits while minimizing potential toxicity.

Metabolic Pathways

8-methyl-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one is metabolized primarily in the liver by cytochrome P450 enzymes, particularly CYP3A4 and CYP2C19 . The compound undergoes N-demethylation and hydroxylation to form active metabolites, which are further conjugated and excreted via the kidneys. These metabolic pathways can influence the pharmacokinetics and pharmacodynamics of the compound, affecting its efficacy and safety profile.

Transport and Distribution

Within cells and tissues, 8-methyl-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one is transported and distributed through passive diffusion and active transport mechanisms . The compound can bind to plasma proteins, which affects its distribution and bioavailability. Additionally, transporters such as P-glycoprotein may influence the efflux of the compound from cells, impacting its intracellular concentration and therapeutic effects.

Subcellular Localization

8-methyl-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one is primarily localized in the cytoplasm and membrane-bound organelles within cells . The compound may undergo post-translational modifications that direct it to specific subcellular compartments, such as the endoplasmic reticulum and mitochondria. These localizations can influence the activity and function of the compound, as well as its interactions with other biomolecules.

Properties

IUPAC Name

8-methyl-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O/c1-11-7-8-13-14(9-11)18-15(19)10-17-16(13)12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMKLCTMNSCESOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=NCC(=O)N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401202065
Record name 1,3-Dihydro-8-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401202065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4937-63-7
Record name 1,3-Dihydro-8-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4937-63-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dihydro-8-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401202065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.